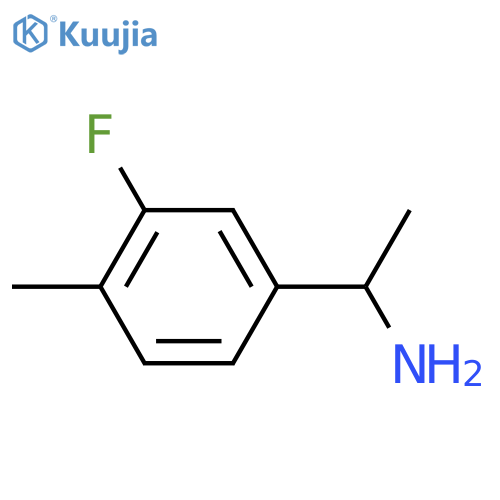

Cas no 926262-82-0 (1-(3-fluoro-4-methylphenyl)ethan-1-amine)

1-(3-fluoro-4-methylphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(3-fluoro-4-methylphenyl)ethanamine

- A1-07357

- AKOS000123420

- SB76180

- BMB26282

- EN300-104514

- Z363990474

- AKOS022473994

- 1-(3-fluoro-4-methylphenyl)ethan-1-amine

- 926262-82-0

- (1S)-1-(3-fluoro-4-methylphenyl)ethanamine

- SCHEMBL23122278

-

- MDL: MFCD09041163

- インチ: 1S/C9H12FN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3

- InChIKey: LTXLBDDARARPQF-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C)C=CC(=C1)C(C)N

計算された属性

- せいみつぶんしりょう: 153.095377549g/mol

- どういたいしつりょう: 153.095377549g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 206.8±25.0 °C at 760 mmHg

- フラッシュポイント: 88.2±11.1 °C

- じょうきあつ: 0.2±0.4 mmHg at 25°C

1-(3-fluoro-4-methylphenyl)ethan-1-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(3-fluoro-4-methylphenyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B440165-100mg |

1-(3-fluoro-4-methylphenyl)ethan-1-amine |

926262-82-0 | 100mg |

$ 295.00 | 2022-06-07 | ||

| Enamine | EN300-104514-0.05g |

1-(3-fluoro-4-methylphenyl)ethan-1-amine |

926262-82-0 | 90% | 0.05g |

$128.0 | 2023-10-28 | |

| Enamine | EN300-104514-1.0g |

1-(3-fluoro-4-methylphenyl)ethan-1-amine |

926262-82-0 | 91% | 1.0g |

$600.0 | 2023-07-06 | |

| Enamine | EN300-104514-0.5g |

1-(3-fluoro-4-methylphenyl)ethan-1-amine |

926262-82-0 | 90% | 0.5g |

$468.0 | 2023-10-28 | |

| TRC | B440165-50mg |

1-(3-fluoro-4-methylphenyl)ethan-1-amine |

926262-82-0 | 50mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-104514-0.1g |

1-(3-fluoro-4-methylphenyl)ethan-1-amine |

926262-82-0 | 90% | 0.1g |

$188.0 | 2023-10-28 | |

| 1PlusChem | 1P019ZMF-10g |

1-(3-fluoro-4-methylphenyl)ethan-1-amine |

926262-82-0 | 90% | 10g |

$3247.00 | 2023-12-15 | |

| 1PlusChem | 1P019ZMF-500mg |

1-(3-fluoro-4-methylphenyl)ethan-1-amine |

926262-82-0 | 90% | 500mg |

$551.00 | 2024-04-20 | |

| 1PlusChem | 1P019ZMF-5g |

1-(3-fluoro-4-methylphenyl)ethan-1-amine |

926262-82-0 | 90% | 5g |

$2209.00 | 2023-12-15 | |

| Enamine | EN300-104514-5g |

1-(3-fluoro-4-methylphenyl)ethan-1-amine |

926262-82-0 | 90% | 5g |

$1737.0 | 2023-10-28 |

1-(3-fluoro-4-methylphenyl)ethan-1-amine 関連文献

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

1-(3-fluoro-4-methylphenyl)ethan-1-amineに関する追加情報

1-(3-Fluoro-4-Methylphenyl)ethan-1-amine (CAS No. 926262-82-0)

1-(3-Fluoro-4-Methylphenyl)ethan-1-amine, also known by its CAS registry number 926262-82-0, is a chemical compound with significant applications in the field of organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which combines a fluoro-substituted aromatic ring with an ethanamine group. The presence of both fluorine and methyl substituents on the aromatic ring imparts distinct electronic and steric properties, making it a valuable building block in the synthesis of various bioactive molecules.

The molecular structure of 1-(3-fluoro-4-methylphenyl)ethan-1-amine consists of a benzene ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. The ethanamine group (-CH₂NH₂) is attached to the benzene ring at the 1-position, forming a secondary amine. This arrangement not only enhances the compound's reactivity but also provides versatility in its potential applications. Recent studies have highlighted its role as an intermediate in the synthesis of complex heterocyclic compounds, which are of great interest in drug discovery.

One of the key areas where 1-(3-fluoro-4-methylphenyl)ethan-1-amine has shown promise is in medicinal chemistry. Its ability to act as a precursor for bioisosteric replacements has been extensively explored. For instance, researchers have utilized this compound to develop analogs with improved pharmacokinetic profiles, such as enhanced solubility and reduced toxicity. These advancements have been documented in several peer-reviewed journals, underscoring its importance in modern drug design.

In addition to its role in pharmaceutical research, 1-(3-fluoro-4-methylphenyl)ethan-1-amine has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of novel semiconducting materials. Recent breakthroughs in this field have demonstrated that derivatives of this compound can exhibit favorable charge transport characteristics, making them suitable for applications in flexible electronics and optoelectronic devices.

The synthesis of 1-(3-fluoro-4-methylphenyl)ethan-1-amine typically involves multi-step processes that combine aromatic substitution reactions with amine formation techniques. One common approach involves the nucleophilic aromatic substitution of a suitable halogenated precursor with ammonia or an amine source. The optimization of reaction conditions, such as temperature and solvent selection, has been a focus of recent studies to improve yield and purity.

From an environmental standpoint, the ecological impact of 1-(3-fluoro-4-methylphenyl)ethan-1-amine has been evaluated in several toxicity studies. These studies have provided insights into its potential effects on aquatic organisms and soil microbiota, guiding responsible handling and disposal practices within industrial settings.

In conclusion, 1-(3-fluoro-4-methylphenyl)ethan-1-amime (CAS No. 926262_82_0) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.

926262-82-0 (1-(3-fluoro-4-methylphenyl)ethan-1-amine) 関連製品

- 1798463-22-5(N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide)

- 1806754-94-8(Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate)

- 2490374-84-8(5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride)

- 1898223-67-0(5-(2-chloro-6-methoxyphenyl)-1,2-oxazol-3-amine)

- 685850-58-2((2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide)

- 922884-70-6(N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide)

- 1017391-57-9(2-(Piperazin-1-yl)propanethioamide)

- 2228609-35-4(4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-one)

- 2172054-73-6(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-methylpropanoic acid)

- 2171837-93-5(2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}morpholin-2-yl)acetic acid)